molecular formula C21H22N2O4S B4715454 1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No.: B4715454
M. Wt: 398.5 g/mol
InChI Key: YOJZIYMROCFROQ-UHFFFAOYSA-N
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Description

1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a synthetic compound that combines a thiourea group with a coumarin derivative. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea typically involves the reaction of 3,4-dimethoxyphenylethylamine with 4-methyl-2-oxo-2H-chromen-7-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-9-20(24)27-18-11-15(6-7-16(12)18)23-21(28)22-13(2)14-5-8-17(25-3)19(10-14)26-4/h5-11,13H,1-4H3,(H2,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJZIYMROCFROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC(C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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